4-[(E)-3-(4-Methoxy-phenyl)-3-oxo-propenylamino]-N-pyrimidin-2-yl-benzenesulfonamide
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Overview
Description
(E)-4-((3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a methoxyphenyl group, a pyrimidinyl group, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenyl and pyrimidinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(E)-4-((3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-((3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of inflammation or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-4-((3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide include:
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- (E)-4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenylboronic acid
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Uniqueness
What sets (E)-4-((3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H18N4O4S/c1-28-17-7-3-15(4-8-17)19(25)11-14-21-16-5-9-18(10-6-16)29(26,27)24-20-22-12-2-13-23-20/h2-14,21H,1H3,(H,22,23,24)/b14-11+ |
InChI Key |
ZDDOPTSVPDOBMJ-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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